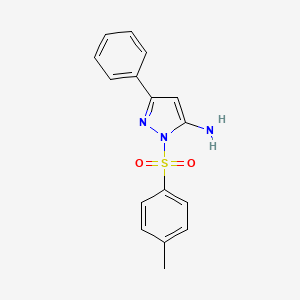

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine is an organic compound with the molecular formula C16H15N3O2S It is a solid substance, typically white or slightly yellow in color, known for its high thermal and chemical stability

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-phenylpyrazole. The reaction typically occurs in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Investigated for its antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and bacterial infections.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a crucial role in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

- 5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

- 5-(4-Methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

Uniqueness

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine stands out due to its unique combination of a sulfonyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its high stability and versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications .

Biological Activity

2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2O2S. The structure includes a pyrazole ring substituted with both a sulfonyl group and phenyl moieties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₂S |

| Molecular Weight | 304.37 g/mol |

| IUPAC Name | This compound |

| Melting Point | 150–152 °C |

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Its sulfonamide group enhances interaction with target proteins, leading to modulation of various signaling pathways. Notably, it has been shown to inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:

A study evaluated the compound's effect on human breast cancer cell line MCF-7. Results showed a significant reduction in cell viability with an IC50 value of approximately 12 µM, comparable to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.

Table: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.75 | 1.5 |

Analgesic and Anti-inflammatory Effects

In vivo studies have shown that this compound exhibits analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs). It has been proposed that the analgesic effect is mediated through the inhibition of TRPV1 receptors, which play a role in pain perception.

Case Study:

In a hot plate test involving rodents, the compound displayed significant antinociceptive activity at doses ranging from 10 mg/kg to 30 mg/kg, outperforming traditional analgesics .

Safety and Toxicity

Toxicological assessments indicate that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. In silico studies predict moderate toxicity levels; however, further empirical studies are necessary to establish a comprehensive safety profile.

Properties

Molecular Formula |

C16H15N3O2S |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfonyl-5-phenylpyrazol-3-amine |

InChI |

InChI=1S/C16H15N3O2S/c1-12-7-9-14(10-8-12)22(20,21)19-16(17)11-15(18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3 |

InChI Key |

QZSCBSVCHCQDSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.